7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
This compound is a heterocyclic organic molecule featuring a benzo[b][1,4]oxazin-3-one core substituted with a chlorine atom at position 7 and a methylthio-phenyl-oxadiazole moiety at position 2. Its structural complexity arises from the fusion of a benzoxazinone ring with a 1,2,4-oxadiazole group, which is further modified with a methylthio-phenyl substituent. The synthesis of this compound typically involves coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) .
Properties
IUPAC Name |
7-chloro-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26-13-5-2-11(3-6-13)18-20-16(25-21-18)9-22-14-7-4-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFTZRDBMWBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves several key steps:
Formation of the 1,2,4-oxadiazole ring: : This step often involves the reaction of a nitrile with hydroxylamine to form the 1,2,4-oxadiazole ring under acidic or basic conditions.
Functionalization of the phenyl ring: : Methylthio groups are typically introduced via nucleophilic substitution reactions.
Construction of the benzo[b][1,4]oxazinone moiety: : This can involve cyclization reactions where intermediate compounds undergo intramolecular reactions to form the oxazinone ring.
Final assembly: : The different fragments are combined under controlled conditions, often using coupling agents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound would typically optimize the above synthetic routes for scalability, efficiency, and cost-effectiveness. This might involve using continuous flow chemistry techniques, catalytic processes, and automated systems to produce the compound on a large scale.
Chemical Reactions Analysis
Oxidation: : The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas with a palladium catalyst.
Substitution: : The compound can undergo electrophilic or nucleophilic substitutions, particularly at the chloro and methylthio positions.
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for oxidation of the methylthio group.
Reduction: : Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: : Nucleophiles such as amines or thiols for substitution reactions.
Sulfoxides and sulfones: : From oxidation of the methylthio group.
Amines: : From reduction of nitro groups.
Substituted derivatives: : From various substitution reactions at reactive sites.
Scientific Research Applications
Chemistry: In chemistry, 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure makes it a versatile building block.
Biology: Biologically, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its structural complexity allows for the fine-tuning of its pharmacological properties.
Industry: Industrially, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: : The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: : It can modulate signaling pathways, enzyme activities, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Benzoxazinone Moieties
The compound shares structural homology with other benzoxazinone-oxadiazole hybrids. For example:
- 4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: This analogue replaces the methylthio-phenyl group with a nitro substituent on the benzoxazinone core. Studies indicate that nitro-substituted derivatives exhibit enhanced antimicrobial activity compared to chloro-substituted variants, though toxicity profiles are less favorable .
- 7-Fluoro-4-((3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Fluorine substitution at position 7 and a cyano group on the oxadiazole phenyl ring improve metabolic stability but reduce solubility in aqueous media .
Key Structural Differences
Comparison with Triazole and Thiazolo[4,5-d]Pyrimidine Derivatives
Compounds like (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]} and thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) exhibit overlapping biological targets but differ in core heterocycles:
- Triazole Derivatives: These compounds often show superior antifungal activity (e.g., MIC: 0.5–4 µg/mL against Candida albicans) due to their ability to inhibit fungal lanosterol 14α-demethylase .
- Thiazolo[4,5-d]Pyrimidines : Microwave-synthesized derivatives (e.g., compound 20 ) demonstrate moderate antibiotic activity (MIC: 16–32 µg/mL) but higher synthetic yields (75–85%) compared to conventional methods .
Functional Group Impact on Pharmacokinetics
The methylthio (SMe) group in the target compound may enhance lipophilicity (calculated logP: ~3.2) compared to analogues with methoxy (OMe, logP: ~2.1) or cyano (CN, logP: ~1.8) groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
